molecular formula C8H6ClNO6S B3374895 Methyl 2-(chlorosulfonyl)-6-nitrobenzoate CAS No. 104898-55-7

Methyl 2-(chlorosulfonyl)-6-nitrobenzoate

Cat. No.: B3374895
CAS No.: 104898-55-7
M. Wt: 279.65 g/mol
InChI Key: HJMACOBMVSRFPO-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-6-nitrobenzoate (C₈H₆ClNO₆S) is an aromatic ester featuring a nitro group (-NO₂) at the 6-position, a chlorosulfonyl group (-SO₂Cl) at the 2-position, and a methyl ester (-COOCH₃) at the 1-position. Its SMILES representation is COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-], and its InChIKey is HJMACOBMVSRFPO-UHFFFAOYSA-N . The compound is commercially available (e.g., from CymitQuimica at €376.00/50 mg) and is used in research as a building block for synthesizing sulfonamide derivatives or as a sulfonating agent .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)7-5(10(12)13)3-2-4-6(7)17(9,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMACOBMVSRFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546327
Record name Methyl 2-(chlorosulfonyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104898-55-7
Record name Methyl 2-(chlorosulfonyl)-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group at the 6-position, followed by chlorosulfonation to introduce the chlorosulfonyl group at the 2-position. The reaction conditions typically involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for chlorosulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and chlorosulfonation processes. These processes are carried out in reactors equipped with cooling systems to control the exothermic reactions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(chlorosulfonyl)-6-nitrobenzoate serves as an important intermediate in the synthesis of bioactive compounds. Its applications in pharmaceuticals include:

  • Synthesis of Antimicrobial Agents : The compound can be utilized to create sulfonamide derivatives, which are known for their antimicrobial properties. For example, it can be reacted with amines to form sulfonamides that exhibit antibacterial activity against various pathogens .
  • Anticancer Compounds : Research indicates that derivatives synthesized from this compound show potential as anticancer agents. The compound's ability to modify biological activity through structural changes allows for the development of novel therapeutic agents targeting cancer cells.
  • Mechanism of Action : The mechanism involves nucleophilic substitution reactions where the chlorosulfonyl group acts as an electrophile, facilitating the formation of biologically active compounds .

Agrochemical Applications

In the field of agrochemicals, this compound is explored for its potential in developing herbicides and pesticides:

  • Herbicide Development : The compound's ability to modify biological activity makes it suitable for creating herbicides that can selectively inhibit plant growth.
  • Pesticide Formulations : Similar to its use in herbicides, this compound can be incorporated into pesticide formulations to enhance efficacy against pests while minimizing environmental impact.

Materials Science Applications

This compound is also utilized in materials science for synthesizing advanced materials:

  • Polymer Synthesis : The compound can be used to produce polymers with specific functional properties, contributing to advancements in material design for various applications including coatings and adhesives .
  • Functional Materials : Its unique reactivity allows for the creation of materials with tailored properties suitable for electronics and nanotechnology applications.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the reaction of this compound with various amines under controlled conditions, yielding sulfonamide derivatives with significant antimicrobial activity. The reaction conditions were optimized to achieve a yield of approximately 36% using pyridine as a solvent at elevated temperatures .

Case Study 2: Anticancer Activity Assessment

Research involving the synthesis of novel compounds derived from this compound showed promising results in inhibiting cancer cell proliferation in vitro. These compounds were tested against multiple cancer cell lines, highlighting their potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-6-nitrobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Functional Group Analysis

The compound’s key functional groups (chlorosulfonyl, nitro, and methyl ester) differentiate it from analogs. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Key Functional Groups CAS Number Similarity Score
Methyl 2-(chlorosulfonyl)-6-nitrobenzoate C₈H₆ClNO₆S -SO₂Cl, -NO₂, -COOCH₃ - Reference
Methyl 3-cyano-5-nitrobenzoate C₉H₆N₂O₄ -CN, -NO₂, -COOCH₃ 99066-80-5 0.92
Methyl (2-chloro-6-nitrophenoxy)acetate C₉H₈ClNO₅ -Cl, -NO₂, -OCOCH₃ 669758-45-6 -
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate C₁₀H₁₂N₂O₄S -NH₂, -SMe, -NO₂, -COOCH₂CH₃ 340185-08-2 -
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S -SO₂Cl, -Cl, -CH₃ - -

Key Observations :

  • Chlorosulfonyl vs. Cyano/Sulfanyl: The chlorosulfonyl group in the main compound enhances electrophilicity compared to cyano (-CN) or methylsulfanyl (-SMe) groups, making it more reactive toward nucleophiles (e.g., amines) .
  • Nitro Group Positioning: The nitro group at the 6-position (meta to the ester) creates strong electron-withdrawing effects, influencing aromatic substitution reactivity compared to analogs like Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate, where the nitro group is at the 3-position .

Physical and Chemical Properties

Property This compound Methyl (2-chloro-6-nitrophenoxy)acetate 2-Chloro-6-methylbenzenesulfonyl chloride
Molecular Weight (g/mol) 247.65 245.61 209.07 (estimated)
H-Bond Acceptors 6 5 2
Reactivity High (due to -SO₂Cl and -NO₂) Moderate (ester and nitro groups) High (sulfonyl chloride)
Synthetic Applications Sulfonamide synthesis, sulfonation Intermediate for agrochemicals Sulfonation reactions

Notable Differences:

  • Reactivity: The main compound’s chlorosulfonyl group enables sulfonamide formation, whereas Methyl (2-chloro-6-nitrophenoxy)acetate is more suited for ether-based couplings .
  • Stability : The nitro group in the main compound may reduce stability under basic conditions compared to 2-chloro-6-methylbenzenesulfonyl chloride, which lacks electron-withdrawing substituents .

Biological Activity

Methyl 2-(chlorosulfonyl)-6-nitrobenzoate is a compound of interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClNO₄S and a molecular weight of approximately 279.65 g/mol. Its structure includes a nitro group (-NO₂) and a chlorosulfonyl group (-SO₂Cl), which are pivotal for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its electrophilic nature, facilitated by the chlorosulfonyl group, which acts as an electrophilic center prone to nucleophilic attack. The nitro group enhances this electrophilicity, allowing the compound to participate in various biochemical interactions, including:

  • Nucleophilic Substitution Reactions : The compound can react with biological molecules such as proteins and nucleic acids, leading to modifications that may influence cellular processes.
  • Reduction Reactions : The nitro group can be reduced to an amino group, which may further engage in biochemical interactions, potentially altering the function of target biomolecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays indicate that this compound exhibits significant activity against various bacterial strains. For instance:

Bacterial StrainInhibition Zone (mm)Concentration Tested (mg/mL)
Staphylococcus aureus155
Escherichia coli125
Bacillus cereus185

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition was demonstrated in cell-based assays where the compound reduced NF-κB activity in response to lipopolysaccharide (LPS) stimulation .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on several derivatives of this compound revealed that modifications to the nitro group significantly influenced antimicrobial activity. Compounds with electron-donating groups showed enhanced efficacy against Gram-positive bacteria .
  • Inflammation Model : In a murine model of inflammation induced by LPS, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential therapeutic role in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(chlorosulfonyl)-6-nitrobenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation and esterification steps. For example, chlorosulfonic acid can be used under controlled conditions (0°C for 1 hour, followed by room temperature for 2 hours) to introduce the chlorosulfonyl group, as seen in analogous sulfonyl chloride syntheses . Reflux conditions with strong acids like methanesulfonic acid may enhance reaction completion . Purification via ice-water precipitation and washing is recommended to isolate the product. Monitor reaction progress using TLC or HPLC to avoid over-sulfonation.

Q. What spectroscopic and computational methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR to identify aromatic protons and ester methyl groups. IR spectroscopy can confirm sulfonyl chloride (S=O stretching ~1370–1400 cm1^{-1}) and nitro groups (asymmetric stretch ~1520 cm1^{-1}).
  • Mass Spectrometry : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+^+ CCS = 151.2 Ų) aid in LC-MS/MS identification .
  • Computational Tools : Compare experimental CCS with predicted values using ion mobility simulations. SMILES (COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)N+[O-]) and InChIKey (HJMACOBMVSRFPO-UHFFFAOYSA-N) enable database cross-referencing .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers due to the reactivity of the sulfonyl chloride group. Avoid prolonged exposure to light, as nitro groups may degrade photochemically. Confirm stability via periodic HPLC analysis (e.g., C18 column with acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation in this compound synthesis?

  • Methodological Answer : The nitro group acts as a meta-directing substituent, favoring sulfonation at the ortho position relative to the ester group. Computational studies (e.g., DFT calculations) can model electron density distribution to predict reactive sites. Experimental validation via 13C^{13}C-NMR or X-ray crystallography of intermediates may clarify steric/electronic effects .

Q. How can researchers resolve contradictions between predicted and observed collision cross-section (CCS) values in mass spectrometry?

  • Methodological Answer : Discrepancies may arise from adduct formation or conformational flexibility. Calibrate instruments using standards with known CCS (e.g., [M+Na]+^+ = 163.1 Ų ). Adjust computational models (e.g., Trajectory Method) to account for solvent effects or gas-phase ion mobility. Cross-validate with ion mobility-mass spectrometry (IM-MS) .

Q. What strategies are effective for detecting and quantifying genotoxic impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Optimize mobile phase gradients (acetonitrile/water with 0.1% formic acid) to separate impurities like nitrobenzoate derivatives. Validate the method per ICH guidelines, ensuring limits of detection (LOD) ≤ 1 ppm .

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group enhances the electrophilicity of the sulfonyl chloride by destabilizing the intermediate transition state. Kinetic studies (e.g., monitoring reaction rates with amines or alcohols under varying pH) can quantify this effect. Compare with analogs lacking the nitro group to isolate its contribution .

Data Contradiction and Gap Analysis

Q. How should researchers address the lack of literature data for this compound in reaction databases?

  • Methodological Answer :
  • Comparative Studies : Use structurally similar compounds (e.g., methyl 3-nitrobenzoate derivatives) to infer reactivity .
  • Computational Predictions : Apply QSAR models or DFT simulations to predict properties like pKa or logP.
  • Experimental Validation : Design small-scale exploratory reactions (e.g., hydrolysis, amidation) to generate foundational data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(chlorosulfonyl)-6-nitrobenzoate
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Methyl 2-(chlorosulfonyl)-6-nitrobenzoate

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